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Abstract
5-Methoxypyrimidine-2-carbaldehyde is a heterocyclic organic compound of significant

interest in medicinal chemistry and drug discovery. Its pyrimidine core is a key structural motif

in numerous biologically active molecules, including nucleobases and various therapeutic

agents. The presence of a reactive aldehyde group at the 2-position and a methoxy group at

the 5-position makes it a versatile intermediate for the synthesis of a wide range of more

complex molecular architectures. This technical guide provides a comprehensive overview of

the characterization of 5-Methoxypyrimidine-2-carbaldehyde, including its physicochemical

properties, spectroscopic data, a plausible synthetic route, and its potential reactivity and

applications. Due to the limited availability of experimental data in peer-reviewed literature,

some of the presented data is based on established chemical principles and analysis of

structurally related compounds.

Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-Methoxypyrimidine-
2-carbaldehyde. It is important to note that while the molecular formula and weight are

definitive, other physical properties are predicted based on its structure and data from
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analogous compounds, as specific experimental values are not readily available in the

literature.

Property Value Source/Method

CAS Number 220114-83-0 Chemical Abstracts Service

Molecular Formula C₆H₆N₂O₂ ---

Molecular Weight 138.12 g/mol ---

Appearance
Predicted: Off-white to light

yellow powder

Based on similar

compounds[1]

Melting Point
Predicted: Not available. Likely

a solid at room temperature.
---

Boiling Point Predicted: Not available. ---

Solubility

Predicted: Soluble in organic

solvents such as chloroform

and methanol.

Based on general properties of

similar heterocycles

Purity ≥98% (Commercially available) [1]

Storage Keep in a cool place. [1]

Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 5-
Methoxypyrimidine-2-carbaldehyde. The following tables present the predicted

spectroscopic data based on established principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for 5-Methoxypyrimidine-2-carbaldehyde in a

standard deuterated solvent like CDCl₃ are outlined below. The predictions are based on the

analysis of similar pyrimidine derivatives and known substituent effects.

Table 2.1: Predicted ¹H NMR Spectral Data
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Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4, H-6 ~8.9 s -

-CHO ~9.9 s -

-OCH₃ ~4.0 s -

Table 2.2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) ~190

C-2 ~155

C-5 ~160

C-4, C-6 ~158

-OCH₃ ~56

Infrared (IR) Spectroscopy
The IR spectrum of 5-Methoxypyrimidine-2-carbaldehyde is expected to show characteristic

absorption bands corresponding to its functional groups.

Table 2.3: Predicted IR Spectral Data
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (aldehyde) 2850-2750 Medium, sharp

C=O stretch (aldehyde) 1710-1690 Strong

C=N stretch (pyrimidine ring) 1600-1550 Medium-Strong

C=C stretch (pyrimidine ring) 1500-1450 Medium-Strong

C-O stretch (methoxy) 1250-1200 Strong

Mass Spectrometry (MS)
The mass spectrum of 5-Methoxypyrimidine-2-carbaldehyde under electron ionization (EI) is

expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 2.4: Predicted Mass Spectrometry Data

m/z Proposed Fragment Ion Proposed Neutral Loss

138 [M]⁺ ---

137 [M-H]⁺ H•

110 [M-CO]⁺ CO

109 [M-CHO]⁺ CHO•

95 [M-CHO, -CH₂]⁺ CHO•, CH₂

Synthesis and Reactivity
Plausible Synthetic Route: Vilsmeier-Haack Reaction
A common and effective method for the formylation of electron-rich heterocyclic compounds is

the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from

phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to

introduce an aldehyde group onto the pyrimidine ring. The methoxy group at the 5-position is
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electron-donating, activating the ring towards electrophilic substitution, although the nitrogen

atoms are deactivating. The formylation is expected to occur at the 2-position.

Reactants

Reaction Product

2-Methoxypyrimidine

Vilsmeier-Haack
Reaction

Vilsmeier Reagent
(POCl3, DMF)

5-Methoxypyrimidine-
2-carbaldehyde

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 5-Methoxypyrimidine-2-carbaldehyde.

Reactivity and Potential Applications
The aldehyde functional group of 5-Methoxypyrimidine-2-carbaldehyde is a versatile handle

for a variety of chemical transformations, making it a valuable building block in organic

synthesis. It can undergo reactions such as oxidation to a carboxylic acid, reduction to an

alcohol, and various condensation reactions to form imines, oximes, and hydrazones. These

transformations allow for the introduction of diverse functional groups and the construction of

more complex molecules with potential biological activities. Pyrimidine derivatives are known to

exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and

anticancer activities.
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Chemical Transformations

Derivative Classes

5-Methoxypyrimidine-
2-carbaldehyde

Oxidation Reduction Condensation
Reactions

Pyrimidine-2-carboxylic
acid derivative

Pyrimidine-2-methanol
derivative

Imines, Oximes,
Hydrazones

Click to download full resolution via product page

Caption: Potential reaction pathways for 5-Methoxypyrimidine-2-carbaldehyde.

Experimental Protocols
The following sections provide detailed, generalized methodologies for the synthesis and

characterization of 5-Methoxypyrimidine-2-carbaldehyde.

Synthesis Protocol: Vilsmeier-Haack Formylation
This protocol describes a general procedure for the formylation of an electron-rich pyrimidine.

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask

equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous

N,N-dimethylformamide (DMF) (2.0 eq). Cool the flask to 0 °C in an ice bath. Add phosphoryl

chloride (POCl₃) (1.1 eq) dropwise to the stirred DMF over a period of 30 minutes,

maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for an additional 30

minutes, during which the Vilsmeier reagent will form as a solid or viscous oil.

Formylation Reaction: Dissolve the starting material, 2-methoxypyrimidine (1.0 eq), in a

suitable anhydrous solvent (e.g., dichloromethane or excess DMF). Add this solution

dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the
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reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-6 hours,

monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up and Purification: After the reaction is complete, cool the mixture to 0 °C and quench

by the slow addition of a saturated aqueous solution of sodium bicarbonate until the

effervescence ceases. Extract the aqueous layer with a suitable organic solvent (e.g.,

dichloromethane or ethyl acetate) (3 x 50 mL). Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the

crude product by column chromatography on silica gel using an appropriate eluent system

(e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-Methoxypyrimidine-2-
carbaldehyde.
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Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
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Analytical Protocols
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Sample Preparation: For a solid sample, a small amount of the finely ground powder can be

analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FT-IR

spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with

a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography

(LC).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.

Conclusion
5-Methoxypyrimidine-2-carbaldehyde is a valuable heterocyclic building block with significant

potential in synthetic and medicinal chemistry. This technical guide has provided a
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comprehensive overview of its characterization, including its physicochemical properties,

predicted spectroscopic data, and a plausible synthetic route via the Vilsmeier-Haack reaction.

The provided experimental protocols offer a practical framework for its synthesis and analysis.

Further research into the experimental validation of the predicted data and the exploration of its

reactivity will undoubtedly expand its applications in the development of novel therapeutic

agents and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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